molecular formula C7H6ClN3 B106870 6-Chloro-1H-indazol-3-amine CAS No. 16889-21-7

6-Chloro-1H-indazol-3-amine

Cat. No.: B106870
CAS No.: 16889-21-7
M. Wt: 167.59 g/mol
InChI Key: BPTYMRSBTUERSW-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Scientific Research Applications

6-Chloro-1H-indazol-3-amine has a wide range of applications in scientific research:

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of 6-Chloro-1H-indazol-3-amine often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and solvent-free conditions to minimize waste and improve yield. The use of catalysts such as copper or silver can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various halogenated indazoles .

Comparison with Similar Compounds

6-Chloro-1H-indazol-3-amine can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-chloro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTYMRSBTUERSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168616
Record name 6-Chloro-1H-indazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16889-21-7
Record name 6-Chloro-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16889-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indazol-3-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1H-indazol-3-amine
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Record name 6-chloro-1H-indazol-3-amine
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Synthesis routes and methods I

Procedure details

A mixture of 10.0 g. of 4-chloro-2-iodobenzonitrile, 5 ml. of 95% hydrazine and 50 ml. of ethanol is allowed to stand for 24 hours at 50° C. Working up as in Example 1 gives 3-amino-6-chloroindazole.
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Synthesis routes and methods II

Procedure details

Analogously to Example 1, 0.1 mol of 3-amino-6-chloroindazole in 50 ml of pyrocarbonic acid dimethyl ester gives 3-amino-6-chloroindazole-2-carboxylic acid methyl ester (melting point: 198°-200° C; 90% of theory) in 30 minutes at 30°-50° C.
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Synthesis routes and methods III

Procedure details

Analogously to Example 46, 0.1 mol of 3-amino-6-chloroindazole and 0.1 mol of methyl isocyanate in 100 ml of pyridine give 3-amino-6-chloroindazole-1-carboxylic acid methylamide (melting point: 148°-150° C; 50% of theory) in 30 minutes at 10°-15° C.
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3-amino-6-chloroindazole-1-carboxylic acid methylamide
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